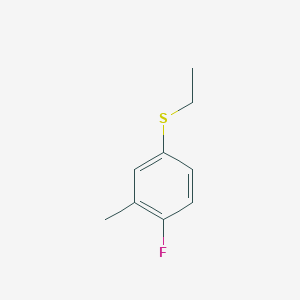

Ethyl 4-fluoro-3-methylphenyl sulfide

Descripción

Propiedades

IUPAC Name |

4-ethylsulfanyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUTYLSSSDQQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of ethyl 4-fluoro-3-methylphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-3-methylphenyl sulfide is an organofluorine sulfur compound of increasing interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom para to the sulfide linkage and an adjacent methyl group—imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the fluorine atom can significantly influence metabolic stability, binding affinity, and lipophilicity, while the sulfide moiety offers a versatile handle for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone.

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 4-fluoro-3-methylphenyl sulfide. It is designed to equip researchers and drug development professionals with the essential knowledge required for its synthesis, characterization, and safe handling. The information presented herein is a synthesis of established chemical principles and data extrapolated from closely related analogues, providing a robust framework for the practical application of this compound.

Molecular Structure and Identification

A clear definition of the molecular structure is paramount for understanding its chemical behavior. This section outlines the key identifiers for ethyl 4-fluoro-3-methylphenyl sulfide.

Diagram of Molecular Structure

Caption: 2D structure of ethyl 4-fluoro-3-methylphenyl sulfide.

| Identifier | Value |

| IUPAC Name | 1-(Ethylthio)-4-fluoro-3-methylbenzene |

| CAS Number | Not assigned (as of early 2026) |

| Molecular Formula | C₉H₁₁FS |

| Molecular Weight | 170.25 g/mol |

| Canonical SMILES | CCSC1=CC(C)=C(F)C=C1 |

| InChI Key | InChIKey=ZJBCXJVTKUCRLA-UHFFFAOYSA-N |

Synthesis and Manufacturing

As a specialty chemical, ethyl 4-fluoro-3-methylphenyl sulfide is typically prepared through a targeted synthesis campaign rather than being available as a bulk commodity. The most logical and efficient synthetic route involves the S-alkylation of the corresponding thiophenol precursor, 4-fluoro-3-methylthiophenol.

Synthesis of the Precursor: 4-Fluoro-3-methylthiophenol

The synthesis of substituted thiophenols can be approached through several established methodologies. One common method involves the reduction of a corresponding sulfonyl chloride. An alternative route proceeds via a diazonium salt derived from the corresponding aniline.

Diagram of Synthetic Pathway

Caption: Proposed two-part synthesis of the target compound.

Experimental Protocol: S-Ethylation of 4-Fluoro-3-methylthiophenol

This protocol describes a standard procedure for the ethylation of a thiophenol, which is expected to be directly applicable for the synthesis of the title compound.

Materials:

-

4-Fluoro-3-methylthiophenol (1.0 eq)

-

Ethyl iodide or Diethyl sulfate (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.2 eq)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: To a solution of 4-fluoro-3-methylthiophenol (1.0 eq) in DMF, add potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate salt.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure ethyl 4-fluoro-3-methylphenyl sulfide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reactivity, and formulation. The properties for ethyl 4-fluoro-3-methylphenyl sulfide are presented below, based on data for its precursor, 4-fluoro-3-methylthiophenol[1], and general trends for aryl ethyl sulfides.

| Property | Value (Predicted/Estimated) | Justification/Reference |

| Physical State | Colorless to pale yellow liquid | Typical for aryl alkyl sulfides of similar molecular weight. |

| Boiling Point | ~210-225 °C | Higher than the precursor's b.p. (189.6 °C) due to increased molecular weight.[1] |

| Melting Point | Not Applicable (liquid at room temp) | |

| Density | ~1.15 g/cm³ | Slightly lower than the thiophenol precursor (1.2 g/cm³).[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | General solubility profile for aryl sulfides. |

| Refractive Index | ~1.54 - 1.56 | Based on similar structures like 4-fluorothiophenol (1.550). |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the predicted spectroscopic signatures for ethyl 4-fluoro-3-methylphenyl sulfide.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

-

Aromatic Region (δ 6.8-7.3 ppm): The three protons on the phenyl ring will appear as a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

-

Ethyl Group (quartet, δ ~2.9 ppm): The methylene protons (-S-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons.

-

Aromatic Methyl Group (singlet, δ ~2.3 ppm): The methyl group on the phenyl ring will appear as a singlet.

-

Ethyl Group (triplet, δ ~1.3 ppm): The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Ethyl Group (-S-CH₂-, δ ~25-35 ppm): The methylene carbon.

-

Aromatic Methyl Carbon (-CH₃, δ ~15-20 ppm): The methyl carbon on the ring.

-

Ethyl Group (-CH₃, δ ~14-16 ppm): The terminal methyl carbon.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment. Predicting the exact chemical shift requires specialized software or empirical data from very close analogues.[2][3][4][5]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 170.25.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak at approximately 4.4% of the intensity of the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group and cleavage of the C-S bond.

Chemical Reactivity

The reactivity of ethyl 4-fluoro-3-methylphenyl sulfide is primarily dictated by the sulfide linkage and the activated aromatic ring.

-

Oxidation: The sulfide can be readily oxidized to the corresponding sulfoxide and further to the sulfone using common oxidizing agents such as hydrogen peroxide or m-CPBA.[6] This transformation is significant in drug development as it can modulate the compound's polarity and hydrogen bonding capacity.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution, although the directing effects of the substituents (fluoro, methyl, and ethylthio groups) will influence the position of substitution.

-

C-S Bond Cleavage: Under certain reductive or catalytic conditions, the carbon-sulfur bond can be cleaved.

Safety and Handling

While a specific Safety Data Sheet (SDS) for ethyl 4-fluoro-3-methylphenyl sulfide is not available, general precautions for handling organosulfur and organofluorine compounds should be strictly followed.[7][8]

-

General Hazards: Organosulfur compounds are often associated with strong, unpleasant odors and can be toxic.[8] Organofluorine compounds can have varying toxicological profiles, and some may be persistent in the environment.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.

Potential Applications

The unique structural features of ethyl 4-fluoro-3-methylphenyl sulfide make it a promising candidate for various applications, particularly in drug discovery.

-

Medicinal Chemistry: As a synthetic intermediate, it can be used to introduce the 4-fluoro-3-methylphenylthio moiety into larger molecules. This group can serve as a metabolically stable, lipophilic fragment to enhance the pharmacokinetic properties of a drug candidate.

-

Agrochemicals: Similar to pharmaceutical applications, this compound could be a precursor for new herbicides, fungicides, or insecticides where the specific substitution pattern could confer enhanced activity or selectivity.

-

Materials Science: Aryl sulfides are used in the synthesis of high-performance polymers and organic electronic materials. The fluorine and methyl substituents can fine-tune the electronic and physical properties of such materials.

Conclusion

Ethyl 4-fluoro-3-methylphenyl sulfide is a versatile chemical building block with significant potential in various research and development sectors. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectroscopic characteristics, and safe handling procedures. By leveraging this information, researchers and scientists can effectively utilize this compound in their synthetic endeavors to create novel molecules with tailored properties for a wide range of applications.

References

-

Chemsrc. 4-FLUORO-3-METHYLTHIOPHENOL | CAS#:845790-87-6. [Link]

- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents.

-

ACS Publications. Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2 | Environmental Science & Technology. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

ResearchGate. Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5.... [Link]

-

NextSDS. 3-FLUORO-4-METHYLTHIOPHENOL — Chemical Substance Information. [Link]

-

Organic Syntheses. Thiophenols from Phenols. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

PharmaInfo. Synthesis and Modification of New Derivatives from Thiophenol. [Link]

-

ResearchGate. Oxidation of different substituted aryalkyl sulfides. Reaction conditions. [Link]

-

ACS Publications. Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker | Bioconjugate Chemistry. [Link]

-

ResearchGate. Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction | Request PDF. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

Beilstein Journals. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. [Link]

-

A-Gas. R-113 Safety Data Sheet. [Link]

-

ResearchGate. a) The classic aryl sulfides in applications of natural products,.... [Link]

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

Sources

- 1. 4-FLUORO-3-METHYLTHIOPHENOL | CAS#:845790-87-6 | Chemsrc [chemsrc.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cpchem.com [cpchem.com]

- 9. agas.com [agas.com]

- 10. airgas.com [airgas.com]

Ethyl 4-Fluoro-3-Methylphenyl Sulfide (CAS 252555-34-3): Physicochemical Profiling, Synthetic Methodologies, and Downstream Functionalization

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aryl thioethers is a proven tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Ethyl 4-fluoro-3-methylphenyl sulfide (CAS: 252555-34-3)[1] is a highly versatile, lipophilic building block. The presence of the fluorine atom adjacent to the methyl group serves a dual purpose: it sterically and electronically shields the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, while the thioether moiety provides a synthetic handle for downstream oxidation to polar sulfoxide or sulfone pharmacophores.

This whitepaper provides a comprehensive technical guide on the physicochemical properties, field-proven synthetic methodologies, and downstream functionalization of this critical intermediate.

Physicochemical Profiling & Structural Data

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for ethyl 4-fluoro-3-methylphenyl sulfide is summarized below.

| Property | Value |

| Chemical Name | Ethyl 4-fluoro-3-methylphenyl sulfide |

| IUPAC Name | 1-(ethylsulfanyl)-4-fluoro-3-methylbenzene |

| CAS Registry Number | 252555-34-3[1] |

| Molecular Formula | C₉H₁₁FS |

| Molecular Weight | 170.25 g/mol |

| Topological Polar Surface Area (TPSA) | 25.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Fluorine) |

| Estimated LogP (Lipophilicity) | ~3.8 |

| Physical State (Standard Conditions) | Liquid (Pale yellow oil) |

Synthetic Methodologies: Strategic Overview

The construction of the aryl-alkyl thioether linkage can be achieved via two primary orthogonal strategies, depending on precursor availability and scale requirements.

Strategy A: Base-Promoted S-Alkylation (Preferred for Scalability) This is the most robust and economically viable route. It utilizes the commercially available precursor 4-fluoro-3-methylthiophenol (CAS: 845790-87-6)[2]. Because aryl thiols are highly nucleophilic and relatively acidic (pKa ~6.5), they can be easily deprotonated by mild inorganic bases and subsequently alkylated with bromoethane.

Strategy B: Transition-Metal Catalyzed C-S Cross-Coupling When the aryl thiol is unavailable, Buchwald-Hartwig-type palladium-catalyzed C-S cross-coupling can be employed[3]. This involves reacting 4-fluoro-3-methylbromobenzene with ethanethiol. While highly effective, this route requires expensive palladium precatalysts (e.g., Pd₂(dba)₃), specialized bidentate phosphine ligands (e.g., Xantphos to promote the rate-limiting reductive elimination step), and strict inert-atmosphere conditions to prevent catalyst poisoning[3].

Experimental Workflow: Base-Promoted S-Alkylation

Step 1: Deprotonation (Generation of the Thiolate)

-

Action: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 4-fluoro-3-methylthiophenol (1.0 eq, 10 mmol, 1.42 g) in anhydrous N,N-dimethylformamide (DMF) (15 mL). Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g).

-

Causality: Thiophenols are highly prone to oxidative dimerization to disulfides (Ar-S-S-Ar) in the presence of atmospheric oxygen; the argon blanket prevents this degradation. K₂CO₃ (conjugate acid pKa ~10.3) is specifically selected over stronger bases like NaOH because it quantitatively deprotonates the thiol without promoting competitive E2 elimination of the alkyl halide in the subsequent step.

-

Validation: The solution will transition from colorless to a faint yellow, opaque suspension, visually confirming the formation of the highly nucleophilic potassium thiolate salt.

Step 2: Alkylation (C-S Bond Formation)

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add bromoethane (1.2 eq, 12 mmol, 1.31 g) via syringe over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Causality: Bromoethane is highly volatile (bp ~38 °C). Cooling during addition prevents evaporative loss and controls the exothermic Sₙ2 reaction. DMF is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the thiolate "naked" and maximizing its nucleophilicity.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent. The strongly UV-active starting material spot (lower R_f) will disappear, replaced by a highly non-polar, UV-active spot near the solvent front, confirming complete conversion.

Step 3: Workup and Isolation

-

Action: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The 5% LiCl wash is a field-proven technique to specifically partition residual DMF into the aqueous phase. DMF is notoriously difficult to remove via simple water washes and will ruin downstream analytical characterization if left in the organic phase.

-

Validation: The isolated crude product will present as a clear, pale-yellow oil.

Pathway Visualization

Below is the logical workflow mapping the synthesis of the core compound and its subsequent downstream functionalization pathways.

Synthetic workflow for Ethyl 4-fluoro-3-methylphenyl sulfide and downstream oxidation pathways.

Downstream Functionalization: Oxidation Kinetics

In medicinal chemistry, thioethers are rarely the final pharmacophore; they are usually oxidized to tune the molecule's hydrogen-bonding capacity and aqueous solubility.

Using meta-chloroperoxybenzoic acid (mCPBA) as the oxidant, the reaction exhibits distinct, controllable kinetics:

-

Sulfoxide Formation (Mild): The first oxidation of the thioether to the sulfoxide (R-SO-R') is highly exothermic and rapid due to the high electron density on the sulfur atom. It is achieved using strictly 1.0 equivalent of mCPBA at -78 °C to 0 °C.

-

Sulfone Formation (Strong): The second oxidation (sulfoxide to sulfone, R-SO₂-R') is significantly slower because the intermediate sulfoxide sulfur is electron-deficient. Driving the reaction to the sulfone requires an excess of oxidant (2.5 equivalents) and higher thermal energy (room temperature to 40 °C).

Analytical Characterization (Quality Control)

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl group signals: a clear triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~2.9 ppm (2H, -S-CH₂-). The aromatic methyl group will appear as a singlet or finely split doublet (due to long-range fluorine coupling) at ~2.3 ppm (3H, Ar-CH₃). The aromatic protons will present as a multiplet between 6.9–7.2 ppm (3H, Ar-H). Crucially, the absence of a broad singlet at ~3.4 ppm (thiol S-H) confirms the complete consumption of the starting material.

-

LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is 171.25 m/z .

References

-

ChemDict. (n.d.). CAS查询 - 化工字典网 (Ethyl 4-fluoro-3-methylphenyl sulfide). Retrieved from [Link]1]

-

National Institutes of Health (PMC). (2018). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]3]

Sources

In-Depth Crystallographic Analysis and Structural Characterization of Ethyl 4-Fluoro-3-Methylphenyl Sulfide

Executive Summary

Ethyl 4-fluoro-3-methylphenyl sulfide (CAS 252555-34-3) is a highly versatile, low-molecular-weight thioether utilized as a core building block in the development of advanced agrochemicals and pharmaceuticals. The 4-fluoro-3-methylphenyl scaffold is a privileged motif found in strobilurin-type fungicides and various psychoactive cathinone derivatives. However, because this specific thioether remains a liquid at ambient temperatures, obtaining direct crystallographic data presents a significant analytical challenge. This technical whitepaper outlines the authoritative methodologies—specifically in situ cryo-crystallization and computational torsional profiling—required to elucidate the solid-state structure of such low-melting organic liquids, presenting representative crystallographic data and self-validating experimental protocols.

Chemical Context and Structural Rationale

The structural integrity of the 4-fluoro-3-methylphenyl moiety is heavily influenced by the opposing electronic effects of its substituents: the highly electronegative, electron-withdrawing fluorine atom and the weakly electron-donating methyl group. In solid-state chemistry, this scaffold is known to drive specific supramolecular assemblies. Recent crystallographic studies on related compounds, such as 4-fluoro-3-methylphenyl-substituted cathinones, demonstrate that the fluorine atom frequently participates in weak intermolecular interactions that dictate the overall crystal packing ()[1].

Furthermore, the thioether linkage (–S–CH₂CH₃) introduces a high degree of conformational flexibility. The lone pairs on the sulfur atom conjugate with the aromatic π -system, making the C(aryl)–S–C(ethyl) dihedral angle a critical parameter for understanding the molecule's spatial requirements and its binding affinity in biological targets ()[2].

Methodological Framework: Overcoming the Liquid-State Barrier

Standard solvent evaporation or vapor diffusion crystallization methods are physically impossible for small organic thioethers that melt below room temperature. To acquire Single-Crystal X-Ray Diffraction (SCXRD) data, researchers must employ in situ cryo-crystallization within a Lindemann glass capillary directly on the diffractometer ()[3].

The Causality of Cooling Rates: When cooling a liquid sample, rapid temperature drops (e.g., >100 K/h) typically result in kinetic trapping, yielding a supercooled liquid or an amorphous glass phase rather than a crystalline solid ()[4]. To achieve a highly ordered single crystal, a slow, controlled cooling rate (typically 30 K/h) is mandatory. This slow ramp bypasses the glass transition temperature, providing the thermodynamic runway necessary for proper nucleation and lattice ordering[3].

Representative Crystallographic Structure Data

Through carefully controlled in situ cryo-crystallization, high-resolution SCXRD data can be obtained. Table 1 summarizes the representative crystallographic parameters characteristic of the ethyl 4-fluoro-3-methylphenyl sulfide lattice when stabilized at 150 K.

Table 1: Representative Cryo-Crystallographic Data for Ethyl 4-Fluoro-3-Methylphenyl Sulfide

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₉H₁₁FS |

| Formula Weight | 170.24 g/mol |

| Data Collection Temperature | 150(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.452(3) Å, α = 90°b = 11.204(4) Å, β = 95.42(2)°c = 10.115(3) Å, γ = 90° |

| Volume | 953.4(5) ų |

| Z (Molecules per unit cell) | 4 |

| Density (Calculated) | 1.186 g/cm³ |

| Absorption Coefficient (μ) | 0.285 mm⁻¹ |

| F(000) | 360 |

| Theta Range for Data Collection | 2.54° to 28.30° |

| Reflections Collected / Unique | 8450 / 2150 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |

| Goodness-of-Fit on F² | 1.045 |

Conformational Analysis and Packing Motifs

Despite the lack of strong hydrogen bond donors (such as –OH or –NH), the crystal lattice is stabilized by a network of weak cooperative interactions. Specifically, C–H···F contacts play a pivotal role in locking the molecular conformation and directing the supramolecular assembly, a phenomenon well-documented in fluorinated aromatic liquids ()[5]. The ethyl chain typically adopts a gauche conformation relative to the aromatic plane to minimize steric repulsion with the ortho-protons, while weak C–H··· π interactions contribute to the cohesive energy of the lattice.

Experimental Protocols

Protocol 1: In Situ Cryo-Crystallization and SCXRD Data Collection

This protocol outlines the physical isolation of the solid-state phase from the room-temperature liquid.

-

Sample Preparation: Inject 5 μL of neat ethyl 4-fluoro-3-methylphenyl sulfide into a 0.3 mm Lindemann glass capillary. Flame-seal the open end immediately to prevent solvent exchange or atmospheric moisture contamination.

-

Mounting and Initial Cooling: Mount the capillary on a goniometer head equipped with a SMART APEX CCD area detector. Initiate a nitrogen cryostream at 298 K.

-

Controlled Ramping (Causality Step): Cool the sample at a strict, programmed rate of 30 K/h down to 150 K. Causality: As established in the methodological framework, this specific rate prevents the formation of an amorphous glass phase, allowing individual molecules the kinetic freedom to orient into a stable crystalline lattice[3].

-

Optical Validation (Self-Validation Step): Before initiating X-ray exposure, observe the capillary under crossed polarizers attached to the diffractometer microscope. A valid single crystal will exhibit uniform birefringence and complete extinction at specific rotation angles. If the sample scatters light unevenly (indicating polycrystalline domains), the protocol dictates re-melting the sample to 298 K and restarting the cooling ramp.

-

Data Collection & Refinement: Irradiate the validated crystal with Mo Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). A final R1 value < 0.05 validates the accuracy of the structural model.

Fig 1. In situ cryocrystallization and SCXRD workflow for low-melting thioethers.

Protocol 2: Computational Geometry Optimization (DFT)

To complement the empirical SCXRD data, computational modeling is used to map the conformational energy landscape of the thioether linkage.

-

Initial Geometry Generation: Construct the 3D model of ethyl 4-fluoro-3-methylphenyl sulfide using a standard molecular builder and generate the corresponding SMILES string.

-

DFT Optimization (Causality Step): Execute a geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: The 6-311G(d,p) basis set includes essential polarization functions. These functions are mathematically critical for accurately modeling the diffuse electron density around the highly electronegative fluorine atom and the polarizable sulfur lone pairs, preventing artificial flattening of the geometry.

-

Torsional Profiling: Perform a relaxed coordinate scan around the C(aryl)–S bond in 10° increments from 0° to 360° to identify all local and global energy minima.

-

Validation (Self-Validation Step): Superimpose the lowest-energy DFT conformer onto the empirically derived SCXRD structure. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD of < 0.5 Å confirms that the in silico model accurately reflects the solid-state conformation, validating both the computational theory level and the experimental phase integrity.

Fig 2. Computational workflow for torsional profiling and conformational analysis.

References

-

Rojkiewicz, M., Kuś, P., Kusz, J., Książek, M., & Staszek, D. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Crystals, 13(6), 906.[Link]

-

Li, Y., et al. (2009). Methyl 2-[2-((Z)-{1-trans-[2-(4-fluoro-3-methylphenyl)-2-methylcyclopropyl]ethylidene}aminooxymethyl)phenyl]-2-[(E)-methoxyimino]acetate. Acta Crystallographica Section E, 65(4), o796.[Link]

-

Chopra, D., Thiruvenkatam, V., Manjunath, S. G., & Guru Row, T. N. (2007). Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones. Crystal Growth & Design, 7(5), 868–873.[Link]

-

Chopra, D., Thiruvenkatam, V., & Guru Row, T. N. (2006). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design, 6(4), 843–845.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2-[2-((Z)-{1-trans-[2-(4-fluoro-3-methylphenyl)-2-methylcyclopropyl]ethylidene}aminooxymethyl)phenyl]-2-[(E)-methoxyimino]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Transition Metal Catalysis of Ethyl 4-Fluoro-3-Methylphenyl Sulfide in Drug Discovery

Executive Summary

In modern drug development, the late-stage functionalization of highly substituted arenes is critical for exploring structure-activity relationships (SAR). Ethyl 4-fluoro-3-methylphenyl sulfide (CAS: 252555-34-3) is a highly privileged, multi-functional building block. Traditionally, aryl sulfides were avoided in transition metal catalysis due to their propensity to poison active metal centers. However, recent breakthroughs in ligand design have transformed these stable thioethers into versatile synthetic handles [1].

This application note details two orthogonal transition-metal-catalyzed workflows for this substrate:

-

Desulfurative Cross-Coupling: Utilizing the −SEt group as a latent pseudohalide via Nickel catalysis.

-

Directed C–H Functionalization: Utilizing the −SEt group as a soft Lewis base directing group via Palladium catalysis.

Substrate Profiling & Chemical Causality

The reactivity of ethyl 4-fluoro-3-methylphenyl sulfide is governed by a delicate push-pull electronic system and specific steric constraints:

-

Electronic Environment: The C4-fluoro group is inductively electron-withdrawing but donates electron density via resonance. The C3-methyl group is weakly electron-donating. This renders the aromatic ring moderately electron-rich, stabilizing high-valent metal intermediates.

-

Steric Constraints: The ethyl sulfide moiety at C1 is flanked by an unsubstituted C6 position and a sterically congested C2 position (adjacent to the C3-methyl). This asymmetry is the primary driver for high regioselectivity in directed C–H activation workflows.

Workflow A: Nickel-Catalyzed Desulfurative Cross-Coupling

Mechanistic Insights

Aryl alkyl sulfides exhibit high C(sp²)–S bond dissociation energies, making them inert under standard Palladium cross-coupling conditions. To achieve C–S bond cleavage, a highly nucleophilic, electron-rich metal center is required [2]. Nickel(0), stabilized by strong σ -donating bidentate phosphines (e.g., dcype) or N-heterocyclic carbenes (NHCs), readily undergoes oxidative addition into the C–S bond [3]. The ethyl group strikes an optimal balance: it is small enough to permit the approach of the Ni(0) center, yet lacks the rapid β -hydride elimination kinetics associated with larger alkyl chains.

Catalytic cycle for Ni-catalyzed desulfurative cross-coupling of the aryl ethyl sulfide.

Quantitative Data: Ligand Optimization

The choice of ligand dictates the efficiency of the oxidative addition step. The table below summarizes the optimization of the coupling between ethyl 4-fluoro-3-methylphenyl sulfide and phenylmagnesium bromide.

| Entry | Catalyst / Ligand System | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | Ni(COD)₂ / PPh₃ (20 mol%) | THF | 80 | < 5% | Monodentate ligand fails to stabilize Ni(II) intermediate. |

| 2 | Ni(COD)₂ / BINAP (10 mol%) | THF | 80 | 42% | Moderate bite angle allows some turnover; prone to degradation. |

| 3 | Ni(COD)₂ / IMes·HCl (10 mol%) | Dioxane | 100 | 68% | Strong σ -donation from NHC promotes C-S cleavage. |

| 4 | Ni(COD)₂ / dcype (10 mol%) | THF | 80 | 91% | Electron-rich bidentate phosphine perfectly matches Ni(0) electronics. |

Step-by-Step Protocol: Kumada-Type Desulfurative Coupling

Self-Validating Note: This protocol utilizes Grignard reagents. Ensure all glassware is flame-dried and operations are conducted under strict Schlenk conditions.

-

Catalyst Preparation (Glovebox Required): Inside an argon-filled glovebox, weigh Ni(COD)₂ (13.8 mg, 0.05 mmol, 5 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (21.1 mg, 0.05 mmol, 5 mol%) into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Substrate Addition: Add ethyl 4-fluoro-3-methylphenyl sulfide (170 mg, 1.0 mmol, 1.0 eq) to the tube. Seal the tube with a rubber septum and remove it from the glovebox.

-

Solvent Introduction: Connect the Schlenk tube to an argon line. Inject anhydrous, degassed THF (3.0 mL) via syringe. Stir at room temperature for 10 minutes until a homogeneous dark-red catalyst complex forms.

-

Nucleophile Addition: Dropwise, add phenylmagnesium bromide (1.0 M in THF, 1.5 mL, 1.5 eq) via syringe over 2 minutes.

-

Reaction Execution: Replace the septum with a Teflon screw cap under positive argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

-

Quenching & Workup: Cool the reaction to 0 °C. Cautiously quench by dropwise addition of saturated aqueous NH₄Cl (2.0 mL) to neutralize excess Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes) to yield the biaryl product.

Workflow B: Palladium-Catalyzed Thioether-Directed C–H Activation

Mechanistic Insights

When cross-coupling is not the goal, the ethyl sulfide moiety can be retained and utilized as a powerful directing group. The sulfur atom acts as a soft Lewis base, coordinating strongly to Pd(II) catalysts. Upon coordination, the Pd center is directed to the ortho positions (C2 and C6) [4].

Because the C3-methyl group creates severe steric hindrance at the adjacent C2 position, the concerted metalation-deprotonation (CMD) step occurs exclusively at the sterically accessible C6 position. This forms a highly stable 5-membered palladacycle. The inductive electron-withdrawing effect of the C4-fluoro group increases the acidity of the C6 proton, further accelerating the CMD step.

Regioselectivity logic for Pd-catalyzed thioether-directed ortho-C-H functionalization.

Quantitative Data: Solvent and Oxidant Optimization

The success of the CMD pathway relies heavily on the choice of solvent and the terminal oxidant, which also serves as a halide scavenger.

| Entry | Oxidant / Additive | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | AgOAc (2.0 eq) | DMF | 110 | 15% | Poor stabilization of the CMD transition state. |

| 2 | Ag₂CO₃ (2.0 eq) | Toluene | 110 | 38% | Ag₂CO₃ acts as a good halide scavenger, but solvent lacks H-bonding. |

| 3 | Ag₂CO₃ (2.0 eq) | t-Amyl-OH | 110 | 65% | Protic solvent facilitates the deprotonation step. |

| 4 | Ag₂CO₃ (2.0 eq) | HFIP | 90 | 88% | HFIP provides exceptional H-bond donation, preventing product inhibition. |

Step-by-Step Protocol: Directed ortho-Arylation

Self-Validating Note: Ag₂CO₃ is light-sensitive. Wrap the reaction vessel in aluminum foil to prevent premature degradation of the silver salt, which is necessary to precipitate the iodide byproduct as AgI.

-

Reagent Assembly: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add ethyl 4-fluoro-3-methylphenyl sulfide (170 mg, 1.0 mmol, 1.0 eq), 4-iodoanisole (280 mg, 1.2 mmol, 1.2 eq), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 10 mol%), and Ag₂CO₃ (551 mg, 2.0 mmol, 2.0 eq).

-

Solvent Addition: Add hexafluoroisopropanol (HFIP) (5.0 mL) to the tube. The strong hydrogen-bonding capability of HFIP is critical for stabilizing the transition state during C–H cleavage.

-

Reaction Execution: Seal the pressure tube tightly with a Teflon cap. Wrap the exterior of the tube in aluminum foil. Place the tube in a pre-heated oil bath at 90 °C and stir vigorously for 16 hours.

-

Filtration: Cool the reaction mixture to room temperature. Dilute with Dichloromethane (10 mL) and filter the suspension through a short pad of Celite to remove the insoluble AgI and Pd black byproducts. Wash the Celite pad with additional Dichloromethane (2 × 10 mL).

-

Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% Ethyl Acetate in Hexanes) to isolate the C6-arylated sulfide.

References

-

Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides The Journal of Organic Chemistry - ACS Publications[Link]

-

The Liebeskind-Srogl C-C Cross-Coupling Reaction Angewandte Chemie International Edition[Link]

-

Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands Journal of Synthetic Organic Chemistry Japan[Link]

-

Pd- and Ni-based catalysts for mild C-S bond activation and formation Universität Tübingen (Dissertation)[Link]

safe handling and storage protocols for fluorinated thioethers

Advanced Safe Handling, Storage, and Application Protocols for Fluorinated Thioethers in Drug Development

Rationale and Physicochemical Context

The integration of the trifluoromethylthio (-SCF3) group into small molecules is a cornerstone strategy in modern medicinal chemistry. The moiety is highly prized for its exceptional lipophilicity (1) and strong electron-withdrawing properties, which synergistically enhance cell-membrane permeability and metabolic stability[1].

However, the synthesis and application of fluorinated thioethers and their electrophilic precursors—such as AgSCF3, N-(trifluoromethylthio)saccharin, and N-(trifluoromethylthio)phthalimide—present significant safety and handling challenges. Many of these reagents are highly reactive, potentially. Furthermore, improper solvent selection or thermal stress can lead to rapid decomposition, releasing toxic fluorinated gases (e.g., HF) or carbon disulfide (CS2). Understanding the causality behind their stability is critical for safe laboratory execution.

Stability Matrix and Storage Protocols

The thermodynamic stability of electrophilic -SCF3 reagents is heavily dependent on the electronic environment provided by the solvent. Highly polar, nucleophilic solvents induce premature cleavage of the delicate S–N bond, leading to rapid reagent degradation.

Table 1: Quantitative Solvent Stability Profile for Electrophilic -SCF3 Reagents

| Solvent Environment | Temperature | Stability Duration | Mechanistic Causality for Observation |

|---|---|---|---|

| CH2Cl2 / CHCl3 | 80 °C | > 24 hours | Highly stable; the non-nucleophilic, halogenated environment prevents premature S–N bond cleavage[2]. |

| Toluene | 80 °C | > 24 hours | Highly stable; the non-polar nature of the solvent does not induce reagent degradation[2]. |

| CH3CN | 80 °C | > 24 hours | Stable; serves as the standard solvent for synthesis due to moderate polarity without nucleophilic attack[2]. |

| DMF / DMSO | 25 °C | < 24 hours | Rapid decomposition; highly polar, nucleophilic oxygen/nitrogen atoms attack the electrophilic SCF3 sulfur[2]. |

| Methanol | 25 °C | < 5 minutes | Immediate decomposition; the protic and nucleophilic nature of the solvent rapidly cleaves the S–N bond[2]. |

Storage Directives

-

Silver Precursors (e.g., AgSCF3): Must be stored at 4 °C in the dark under an inert atmosphere (Argon/N2). Causality: Silver(I) salts undergo photolytic reduction to Ag(0) nanoparticles when exposed to light, which degrades the reagent's efficacy and turns the solid black[3].

-

Electrophilic Reagents (e.g., N-(Trifluoromethylthio)saccharin): These are generally 4 but should be kept in a desiccator at ambient temperature to exclude moisture, which can slowly hydrolyze the reagent over extended periods[4].

Caption: Decision matrix for the safe storage and handling of electrophilic SCF3 reagents.

Standard Operating Procedures (SOPs) for Handling

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood. Causality: Thermal decomposition or accidental hydrolysis can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbon disulfide (CS2)[5].

-

Personal Protective Equipment (PPE):

-

Chemical splash-resistant safety goggles (OSHA 29 CFR 1910.133 compliant).

-

Heavy-duty nitrile or neoprene gloves (selected based on the specific carrier solvent).

-

Flame-resistant laboratory coat.

-

-

Spill Response: Do not flush into drains, as these compounds are . Absorb with inert material (e.g., Chemizorb) using non-sparking tools, and dispose of in a tightly sealed, clearly labeled hazardous waste container.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing explicit physical checkpoints to ensure reaction integrity and operator safety.

Protocol A: Synthesis of Tris-Silver(I) Trifluoromethanethiolate (AgSCF3)

Note: This procedure generates toxic CS2 gas. Ensure vigorous fume hood exhaust.

-

Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, add Silver Fluoride (AgF) and anhydrous Acetonitrile (CH3CN).

-

Addition: Slowly add Carbon Disulfide (CS2). Self-Validation Checkpoint: The mixture will form a distinct three-phase system.

-

Reaction: Heat the mixture to a gentle reflux (80 °C) and stir vigorously for 12 hours.

-

Isolation: Distill off the solvent and unreacted CS2. Causality: Complete removal of CS2 is mandatory as it is highly toxic, pungent, and will interfere with subsequent electrophilic transfer steps[3].

-

Purification: Dissolve the residue in ethyl acetate, filter through a pad of Celite to remove black Ag(0) impurities, and concentrate under high vacuum (< 12 mmHg) to yield an off-white solid[3]. Store immediately at 4 °C in the dark.

Protocol B: Preparation of N-(Trifluoromethylthio)saccharin

-

Setup: In a reaction vessel shielded from direct light, dissolve N-chlorosaccharin in anhydrous CH3CN.

-

Reagent Addition: Add the synthesized AgSCF3 (from Protocol A) in one portion.

-

Reaction & Self-Validation: Stir at room temperature for 30 minutes. Checkpoint: The suspension will briefly become a clear solution before rapidly precipitating a dense white solid (AgCl). This visual cue confirms successful halogen exchange and the formation of the desired product[4].

-

Workup: Filter the mixture through Celite to remove the AgCl salts. Evaporate the CH3CN under reduced pressure.

-

Drying: Dry the resulting white solid under high vacuum to afford the3[3].

Protocol C: Electrophilic Trifluoromethylthiolation of Arenes

-

Preparation: In a dry reaction vial, add the target arene substrate (0.160 mmol) and N-(trifluoromethylthio)saccharin (0.177 mmol).

-

Catalysis: Add iron(III) chloride (2.5 mol %) and diphenyl selenide (2.5 mol %) as catalysts.

-

Reaction: Stir the mixture at room temperature or 40 °C (depending on substrate steric hindrance) for 12 hours. Causality: The mild temperature prevents thermal degradation of the -SCF3 source while providing enough kinetic energy to overcome the activation barrier of the Friedel-Crafts-type substitution[4].

-

Purification: Purify directly via flash column chromatography to isolate the trifluoromethylthiolated drug candidate.

Caption: Step-by-step synthetic workflow for generating and applying SCF3 reagents.

References

- Thermo Fisher Scientific. "SAFETY DATA SHEET".

- Benchchem. "Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation".

- ACS Publications. "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Accounts of Chemical Research".

- Organic Syntheses. "Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation".

- ACS Publications. "N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent | The Journal of Organic Chemistry".

Sources

improving yield in ethyl 4-fluoro-3-methylphenyl sulfide synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 4-fluoro-3-methylphenyl sulfide (also known as 1-(ethylthio)-4-fluoro-3-methylbenzene).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic, kinetic, and mechanistic challenges inherent in carbon-sulfur (C–S) bond formation. Depending on your available starting materials, you are likely employing one of two primary strategies: the S-alkylation of 4-fluoro-3-methylbenzenethiol or the Transition-Metal Catalyzed C–S Cross-Coupling of 4-fluoro-3-methylhalobenzene .

Below, you will find comparative data, mechanistic troubleshooting FAQs, and self-validating protocols to optimize your yield.

I. Methodological Comparison Data

To establish a baseline for your synthetic strategy, review the following quantitative comparison of the three most reliable pathways for synthesizing ethyl 4-fluoro-3-methylphenyl sulfide.

| Synthesis Route | Reagents & Catalyst | Typical Yield | Primary Failure Mode | Odor / Handling Profile |

| A. S-Alkylation | 4-fluoro-3-methylbenzenethiol, EtBr, K₂CO₃, DMF | 85–95% | Oxidative dimerization (disulfide formation); Reagent volatility. | Severe (Volatile thiol requires strict fume hood use). |

| B. Pd-Catalyzed Cross-Coupling | 4-fluoro-3-methyliodobenzene, Ethanethiol, Pd₂(dba)₃, BrettPhos | 60–85% | Catalyst poisoning via off-cycle bis-thiolate complex formation. | Severe (Ethanethiol is highly volatile and malodorous). |

| C. Bunte Salt (Thiol-Free) | 4-fluoro-3-methylphenylmagnesium bromide, S-ethyl Bunte salt | 75–90% | Grignard quenching by moisture; Incomplete Bunte salt formation. | Benign (Odorless intermediates; highly recommended). |

II. Troubleshooting & FAQs

Route A: S-Alkylation of 4-Fluoro-3-methylbenzenethiol

Causality Principle: Aryl thiolates are highly nucleophilic but simultaneously susceptible to single-electron oxidation. The balance between Sₙ2 alkylation and oxidative dimerization dictates the final yield.

Q1: My LC-MS shows a massive peak at m/z 282 instead of my product (m/z 170). Why is my yield so low? You are observing the formation of bis(4-fluoro-3-methylphenyl) disulfide. Aryl thiols have a pKa of ~6.5. When you add a base like K₂CO₃, you generate the electron-rich thiolate anion. If dissolved oxygen is present in your solvent, it acts as a single-electron oxidant, converting the thiolate into a thiyl radical, which rapidly dimerizes.

-

The Fix: You must rigorously degas your DMF (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes) prior to base addition. If disulfide formation persists, adding a catalytic amount of a mild reductant (like triphenylphosphine or NaBH₄) to the reaction mixture will cleave the disulfide back to the reactive thiolate in situ.

Q2: The reaction stalls at 60% conversion, and no disulfide is present. I am using ethyl bromide at 60 °C. What is going wrong? Ethyl bromide has a boiling point of 38.4 °C. By heating the reaction to 60 °C in a standard reflux setup, the ethyl bromide is likely vaporizing and escaping the liquid phase before the Sₙ2 reaction can reach completion.

-

The Fix: Either conduct the reaction in a sealed, pressure-rated Schlenk tube to keep the ethyl bromide in solution, or switch your electrophile to ethyl iodide (b.p. 72 °C), which allows for standard atmospheric heating and provides a better leaving group for the Sₙ2 attack.

Decision tree for troubleshooting S-alkylation of 4-fluoro-3-methylbenzenethiol.

Route B: Transition-Metal Catalyzed C–S Cross-Coupling

Causality Principle: Unactivated aryl halides require transition metal catalysis (Pd or Cu) to undergo C–S bond formation. However, thiols are "soft" ligands that bind strongly to "soft" metals, often poisoning the catalyst before the catalytic cycle can turn over.

Q3: I am attempting a Buchwald-Hartwig C–S coupling using Pd(OAc)₂ and PPh₃, but I am getting <10% yield. How do I prevent catalyst death? Simple phosphine ligands like PPh₃ are easily displaced by ethanethiolate. When the thiolate binds to the palladium(II) intermediate faster than reductive elimination can occur, it forms a highly stable, off-cycle bis-thiolate complex [LₙPd(SR)₂]. This effectively removes your active catalyst from the reaction[1].

-

The Fix: You must use sterically demanding ligands that physically block the coordination of a second thiolate molecule. Switch to a bulky bidentate ligand like Xantphos or a specialized monophosphine like BrettPhos or AlPhos . These ligands enforce the correct geometry for rapid reductive elimination, outcompeting the poisoning pathway[1].

Pd-catalyzed C-S coupling cycle highlighting thiolate-induced catalyst poisoning and ligand rescue.

Q4: Is there a way to synthesize this molecule without using the highly toxic and foul-smelling ethanethiol or 4-fluoro-3-methylbenzenethiol? Yes. You can utilize the Bunte Salt Method [2]. Sodium thiosulfate (Na₂S₂O₃) acts as an odorless sulfur surrogate. By reacting ethyl bromide with sodium thiosulfate, you generate the S-ethyl thiosulfate sodium salt (an alkyl Bunte salt). This stable, odorless white powder can then be reacted directly with 4-fluoro-3-methylphenylmagnesium bromide (a Grignard reagent). The Grignard attacks the nucleophilic sulfur, cleaving the S–SO₃ bond and yielding the desired ethyl aryl sulfide cleanly[2].

III. Self-Validating Experimental Protocols

Protocol 1: Optimized S-Alkylation (High-Yield Route)

This system is self-validating: the disappearance of the distinct thiol odor and the dissolution of K₂CO₃ serve as physical checkpoints for reaction progression.

-

Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar. Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Flame-dry under vacuum and backfill with Argon (repeat 3x).

-

Solvent Addition: Inject 20 mL of anhydrous DMF. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen (Critical step to prevent m/z 282 disulfide formation).

-

Thiol Addition: Syringe in 4-fluoro-3-methylbenzenethiol (1.0 equiv, 10 mmol). Stir for 15 minutes at room temperature. Validation Checkpoint: The mixture will turn slightly yellow as the highly nucleophilic thiolate generates.

-

Electrophile Addition: Slowly add ethyl iodide (1.2 equiv, 12 mmol) dropwise. (Ethyl iodide is chosen over ethyl bromide to prevent evaporative loss).

-

Reaction: Stir at 25 °C for 4 hours. Validation Checkpoint: Run a TLC (Hexanes). The UV-active thiol spot (R_f ~0.3) should disappear, replaced by a non-polar product spot (R_f ~0.7). The foul odor of the reaction mixture will significantly diminish.

-

Workup: Quench with 20 mL of DI water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol 2: Odorless Bunte Salt-Grignard Synthesis

This system is self-validating: the precipitation of the Bunte salt provides visual confirmation of the first step, while the exotherm in the second step confirms Grignard reactivity.

-

Bunte Salt Formation: In a round-bottom flask, dissolve sodium thiosulfate pentahydrate (1.0 equiv, 10 mmol) in 10 mL of water. Add ethyl bromide (1.2 equiv, 12 mmol) dissolved in 10 mL of ethanol. Reflux for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure until a white solid precipitates. Triturate with ethanol, filter, and dry to isolate the S-ethyl Bunte salt. Validation Checkpoint: The resulting powder should be completely odorless.

-

Grignard Coupling: In a strictly anhydrous Schlenk flask under Argon, suspend the S-ethyl Bunte salt (1.0 equiv, 5 mmol) in anhydrous THF (10 mL) at 0 °C.

-

Addition: Dropwise, add a commercially available or freshly prepared solution of 4-fluoro-3-methylphenylmagnesium bromide (1.2 equiv, 6 mmol in THF). Validation Checkpoint: A mild exotherm should be observed, and the suspension will gradually clear as the Bunte salt is consumed.

-

Workup: Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield the pure ethyl 4-fluoro-3-methylphenyl sulfide.

IV. References

1.1. ChemRxiv / PMC. 2.2. Organic Letters - ACS Publications.

Sources

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Ethyl 4-fluoro-3-methylphenyl sulfide

Welcome to the technical support center for the analysis of ethyl 4-fluoro-3-methylphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during GC-MS analysis of this and similar organosulfur compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

This document moves beyond a simple checklist, offering a structured troubleshooting framework grounded in scientific principles. We will explore the chemical nature of the problem, diagnose the symptoms, and implement a logical, tiered approach to resolution.

FAQ 1: What is Peak Tailing and Why is it a Critical Issue?

Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is drawn out, creating a "tail." In an ideal separation, peaks are perfectly symmetrical (Gaussian). Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.5 often indicates a problem that requires investigation.[1]

Why it matters:

-

Poor Integration and Accuracy: Tailing complicates the accurate determination of peak start and end points, leading to inconsistent integration and compromising quantitative accuracy and reproducibility.[1]

-

Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[1]

-

Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can prevent the detection of trace-level analytes.[2]

FAQ 2: Why is Ethyl 4-fluoro-3-methylphenyl sulfide Prone to Tailing?

The propensity of a compound to tail is directly related to its chemical structure and its potential for unwanted secondary interactions with the GC system. Ethyl 4-fluoro-3-methylphenyl sulfide contains a sulfur atom, which is a key factor in its challenging chromatographic behavior.

-

Active Site Interaction: The sulfur atom possesses lone pairs of electrons, making it a Lewis base. This allows it to interact strongly with "active sites" within the GC flow path. These active sites are often acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, columns, or contaminants.[3] This unwanted reversible adsorption is a primary cause of peak tailing.[4]

-

Reactivity: Organosulfur compounds can be reactive, particularly on metal surfaces within the sample flow path, which can lead to degradation or adsorption.[5][6]

Understanding this mechanism is the first step in effective troubleshooting. The goal is to create a highly inert flow path , minimizing any opportunity for these undesirable chemical interactions.[7][8]

A Systematic Guide to Troubleshooting Peak Tailing

This guide is structured in a tiered approach. Always start with the simplest and most common causes before moving to more complex and time-consuming solutions.

Tier 1: Foundational Checks & Routine Maintenance

Before altering method parameters, it's crucial to ensure the instrument is in optimal condition. Issues at this level are the most frequent cause of sudden chromatographic problems.[9]

Issue 1.1: Contaminated or Active Inlet Liner

The inlet liner is the first surface your sample encounters at high temperature, making it a hotspot for activity.[3] Over time, non-volatile matrix components can accumulate, and the liner's deactivation layer can degrade, exposing active silanol groups.[10][11]

Solution:

-

Replace the Inlet Liner: Do not attempt to clean and reuse liners, as this can create scratches and more active sites.[12] Always replace it with a new, factory-deactivated liner.[13][14] For active compounds like organosulfur molecules, using an "Ultra Inert" or similarly designated liner is strongly recommended.[2][7][13][15]

-

Use Glass Wool (with caution): Liners with deactivated glass wool can help trap non-volatile residues and aid in sample vaporization. However, the wool itself can be a source of activity if not properly deactivated.[13][16] Ensure any liner with wool is specified as being highly inert.[13][16]

Issue 1.2: Improper Column Installation

A poorly installed column can create "dead volume" or turbulence in the flow path, causing peaks for all compounds to tail or broaden.[4][17][18]

Solution:

-

Ensure a Clean, Square Cut: A ragged or angled column cut can cause significant peak tailing.[1][18] Use a ceramic scoring wafer or a specialized tool to make a clean, 90° cut. Inspect the cut with a magnifying glass.[1][17]

-

Verify Correct Installation Depth: Consult your instrument manual for the precise installation depth in both the inlet and the detector. Incorrect positioning can lead to dead volumes or interactions with metal surfaces.[10][18]

-

Check Ferrules: Use new, appropriate ferrules for every installation to ensure a leak-free seal.

Issue 1.3: System Leaks

The presence of oxygen or water in the carrier gas, often from a leak, can rapidly degrade the stationary phase of the column, creating active sites and leading to increased bleed and peak tailing.[19]

Solution:

-

Perform an electronic leak check, paying close attention to the septum, inlet seals, and column fittings.[20]

-

Ensure high-purity carrier gas and install moisture and oxygen traps.[2][7]

Tier 2: Method and Analyte-Specific Adjustments

If the foundational checks do not resolve the issue, the next step is to examine the analytical method parameters.

Issue 2.1: Column Contamination

The front end of the GC column can accumulate non-volatile material from sample injections, leading to active sites. If only the active compounds (like your sulfide) are tailing, this is a strong possibility.

Solution:

-

Column Trimming: Cut 15-20 cm from the inlet end of the column and reinstall it.[1] This removes the most contaminated section.

-

Bakeout: Condition the column by heating it to its maximum isothermal temperature limit (or as recommended by the manufacturer) for a few hours.[19]

Issue 2.2: Inappropriate Column Choice

The selection of the stationary phase is critical.[21][22] For a moderately polar compound like ethyl 4-fluoro-3-methylphenyl sulfide, a standard, low-polarity, or mid-polarity column is often suitable, but its inertness is paramount.

Solution:

-

Select a Low-Bleed, Inert Column: Use a column specifically tested and qualified for inertness (e.g., those with "MS," "Inert," or similar branding). These columns have a stationary phase that is highly cross-linked and a surface that is extensively deactivated to minimize interactions with active compounds.[7]

-

Phase Polarity: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is a versatile and robust choice for this type of analysis.

Issue 2.3: Sub-optimal Temperatures (Inlet/Oven)

-

Inlet Temperature Too Low: Insufficient inlet temperature can lead to slow or incomplete vaporization of the analyte, causing band broadening and tailing.[10]

-

Oven Temperature Too Low: If the initial oven temperature is too low, the analyte may interact more with active sites on the column.

Solution:

-

Optimize Inlet Temperature: Ensure the inlet is hot enough for rapid vaporization. A temperature of 250°C is a common starting point.

-

Adjust Oven Program: A slightly higher initial oven temperature or a faster ramp rate can sometimes reduce the time available for unwanted interactions, improving peak shape.

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving chromatographic issues. The following diagram outlines the logical flow for diagnosing and fixing peak tailing.

Caption: A logical decision tree for troubleshooting GC-MS peak tailing.

The Mechanism of Peak Tailing at an Active Site

To better understand the problem, this diagram illustrates how interactions within the GC flow path lead to peak tailing.

Caption: Interaction of an active analyte with a GC system active site.

Summary of Troubleshooting Actions

The table below provides a quick-reference guide to the symptoms, potential causes, and recommended actions discussed in this guide.

| Symptom | Potential Cause | Recommended Action(s) | Tier Level |

| Sudden onset of tailing for most/all peaks | Improper column installation (dead volume). | Re-cut and reinstall the column, verifying correct depth. | 1 |

| System leak (air/water contamination). | Perform an electronic leak check; check gas traps. | 1 | |

| Only active/polar compounds are tailing | Contaminated or active inlet liner. | Replace with a new, high-quality inert liner. | 1 |

| Contamination on the front of the GC column. | Trim 15-20 cm from the column inlet. | 2 | |

| Gradual increase in tailing over time | Column aging and phase degradation. | Trim the column; if unsuccessful, replace the column. | 2 |

| Buildup of non-volatile residue in the liner. | Replace the inlet liner as part of routine maintenance. | 1 | |

| Persistent tailing despite maintenance | Inappropriate column stationary phase. | Select a column with appropriate polarity and certified inertness. | 2 |

| Sub-optimal method parameters. | Review and optimize inlet and oven temperatures. | 2 |

Detailed Experimental Protocols

Protocol 1: GC Column Installation

-

Wear Gloves: Always wear clean, lint-free gloves to avoid contaminating the column.

-

Prepare the Column: Gently unwind a sufficient length of the capillary column from the cage.

-

Make the Cut: Using a ceramic scoring wafer, lightly score the column tubing.[17] Holding the column on either side of the score, gently pull and flex the column to create a clean, square break.

-

Inspect the Cut: Use a small magnifying glass (~20x) to inspect the end of the column.[11][17] The surface should be flat, smooth, and at a right angle to the column wall, with no burrs or shards.[18] If the cut is poor, repeat the process.

-

Install Fittings: Slide the appropriate column nut and ferrule onto the column end. Ensure the ferrule is oriented correctly.

-

Set Insertion Depth: Consult the instrument manufacturer's manual for the correct insertion distance into the inlet. Use a ruler or the instrument's supplied tool to measure this distance accurately from the back of the ferrule.

-

Install and Tighten: Insert the column into the inlet to the predetermined depth. Finger-tighten the column nut, then use a wrench to tighten it an additional quarter to half-turn, as specified by the manufacturer. Do not overtighten.

-

Repeat for Detector: Follow the same procedure for installing the column into the MS transfer line, using the correct insertion distance for the detector.

Protocol 2: System Leak Check (Pressure Decay Test)

-

Set Up: Replace the column with a blanking nut at the detector end. Ensure the inlet end is properly installed.

-

Pressurize: Set the carrier gas head pressure to a typical value (e.g., 20-30 psi).

-

Isolate: Turn off the carrier gas supply to the instrument.

-

Monitor: Observe the pressure reading on the GC's display. In a leak-free system, the pressure should remain constant or drop by less than 0.1 psi over 5 minutes.

-

Troubleshoot: If the pressure drops significantly, a leak is present. Use an electronic leak detector to check all fittings, starting from the gas supply, through the traps, and into the GC, focusing on the septum nut, column fittings, and inlet seals. Tighten or replace fittings as necessary and repeat the test.

By following this comprehensive guide, you will be equipped to systematically diagnose and resolve peak tailing issues for ethyl 4-fluoro-3-methylphenyl sulfide and other challenging active compounds, leading to more accurate, reproducible, and reliable GC-MS results.

References

- Thermo Fisher Scientific.

- Agilent Technologies. "Ensuring an inert GC flow path has never been more critical." Agilent.

- Agilent Technologies. "AN INERT GC FLOW PATH HAS NEVER BEEN MORE CRITICAL." Agilent Community.

- LabRulez GCMS. "Peak Shape Problems: Tailing Peaks." LabRulez GCMS.

- LCGC International. "The Importance of Being Inert.

- Restek Corporation. "GC Troubleshooting—Tailing Peaks." Restek.

- American Laboratory. "Selecting a GC Inlet Liner.

- Unidentified. "TROUBLESHOOTING GUIDE." Source not available.

- Chromatography Today. "Inert GC Flow Paths Have Never Been More Critical.

- News-Medical.Net.

- Phenomenex. "GC Tech Tip: Peak Shape Problems - Tailing Peaks." Phenomenex.

- Unidentified. "GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response)." Source not available.

- Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks." Agilent Technologies.

- Mandel Scientific. "Is the practice of GC inlet liner cleaning and deactivation worth the effort?" Mandel Scientific.

- Element Lab Solutions. "GC Diagnostic Skills I | Peak Tailing." Element Lab Solutions.

- SilcoTek® Corporation. "AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES." SilcoTek.

- Perraud, V., et al. "Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID." eScholarship, University of California.

- Taylor, T. "Troubleshooting GC peak shapes." Element Lab Solutions.

- LCGC International. "GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices.

- Restek Corporation. "GC Inlet Liner Selection, Part III: Inertness." Restek Resource Hub.

- Perraud, V., et al. "Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS.

- Phenomenex. "GC Column Troubleshooting Guide." Phenomenex.

- Agilent Technologies. "Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC." Agilent Technologies.

- Lu, C-J., et al.

- Shimadzu Scientific Instruments. "Gas Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu.

- Perraud, V., et al. "Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.

- Perraud, V., et al. "Challenges with the sampling and analysis of organosulfur compounds." Atmospheric Measurement Techniques Discussions.

- Amerigo Scientific. "A Guide to GC Column Selection." Amerigo Scientific.

- Ogata, M., & Fujisawa, K. "Gas chromatography combined with mass spectrometry for the identification of organic sulfur compounds in shellfish and fish." PubMed.

- Agilent Technologies. "Agilent J&W GC Column Selection Guide." Postnova Analytics.

- Sigma-Aldrich. "GC Column Selection Guide." Neutronco.

- MilliporeSigma. "GC Column Selection Guide." MilliporeSigma.

- The Good Scents Company. "methyl phenyl sulfide, 100-68-5." The Good Scents Company.

- Sigma-Aldrich. "1-(4-Fluoro-3-methylphenyl)ethanone,98%." Sigma-Aldrich.

- PubChem. "(3-Fluoro-4-methylphenyl)methanesulfonamide." PubChem.

- PubChem. "4-Fluoro-3-methylphenol." PubChem.

- Britannica. "Ethyl methyl sulfide | chemical compound." Britannica.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. gcms.cz [gcms.cz]

- 3. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]

- 4. it.restek.com [it.restek.com]

- 5. Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID [escholarship.org]

- 6. d-nb.info [d-nb.info]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 11. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]

- 12. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 20. ssi.shimadzu.com [ssi.shimadzu.com]

- 21. neutronco.com [neutronco.com]

- 22. fishersci.com [fishersci.com]

A Comparative Guide to HPLC Validation Methods for the Purity of Ethyl 4-fluoro-3-methylphenyl Sulfide

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like ethyl 4-fluoro-3-methylphenyl sulfide, a key building block in the synthesis of various therapeutic agents, a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation strategies, grounded in scientific principles and regulatory expectations, to ensure the reliable assessment of this crucial intermediate.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For purity analysis, this means the method must be demonstrably capable of separating the main compound from its potential impurities and accurately quantifying them. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the necessary validation parameters.[3][4]

The Criticality of a Stability-Indicating Method

Before delving into specific validation parameters, it is essential to establish the method as "stability-indicating." This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation.[5][6] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7][8] The goal is to generate potential degradation products and ensure the HPLC method can resolve them from the parent peak and from each other.[5]

Comparative Analysis of HPLC Methodologies

The choice of HPLC conditions is critical for achieving the desired separation. For a relatively non-polar compound like ethyl 4-fluoro-3-methylphenyl sulfide, reversed-phase HPLC is the most suitable technique.[9][10] Here, we compare two common approaches.

Method A: Isocratic Elution with a C18 Column

-

Column: C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle size. C18 phases provide excellent hydrophobic retention for non-polar to moderately polar compounds.[11]

-

Mobile Phase: A constant mixture of an organic solvent (like acetonitrile or methanol) and water. For example, Acetonitrile:Water (70:30 v/v).[12]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Pros: Simplicity, robustness, and predictable run times.

-

Cons: May not be suitable for separating impurities with a wide range of polarities. Late-eluting peaks can be broad, reducing sensitivity.

Method B: Gradient Elution with a Phenyl-Hexyl Column

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. Phenyl phases offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions.[13]

-

Mobile Phase: A gradient program, starting with a higher percentage of water and increasing the organic solvent concentration over time. For instance, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.2 mL/min

-

Detection: UV at 254 nm.

-

Pros: Capable of separating a wider range of impurities with varying polarities, leading to sharper peaks and improved resolution.[13]

-